molecular formula C4F4N2 B1621093 Tetrafluorosuccinonitrile CAS No. 663-41-2

Tetrafluorosuccinonitrile

Cat. No.: B1621093
CAS No.: 663-41-2
M. Wt: 152.05 g/mol
InChI Key: YNNRRZCWTDUBNT-UHFFFAOYSA-N
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Description

Tetrafluorosuccinonitrile is a chemical compound with the molecular formula C4F4N2 It is characterized by the presence of four fluorine atoms and two nitrile groups attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorosuccinonitrile can be synthesized through several methods. One common approach involves the fluorination of succinonitrile using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety of the operators. The production methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tetrafluorosuccinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrafluorosuccinic acid.

    Reduction: Reduction reactions can convert this compound to tetrafluorosuccinamide.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.

Major Products:

    Oxidation: Tetrafluorosuccinic acid.

    Reduction: Tetrafluorosuccinamide.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

Tetrafluorosuccinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tetrafluorosuccinonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity allows this compound to participate in various chemical reactions, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

  • Tetrafluorosuccinic acid
  • Tetrafluorosuccinamide
  • Hexafluoroglutaric acid
  • Hexafluoroglutaric anhydride

Uniqueness: Tetrafluorosuccinonitrile is unique due to its combination of fluorine atoms and nitrile groups, which impart distinct chemical properties. Compared to similar compounds, this compound exhibits higher reactivity and stability, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2,2,3,3-tetrafluorobutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4N2/c5-3(6,1-9)4(7,8)2-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNRRZCWTDUBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C#N)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380806
Record name Tetrafluorosuccinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663-41-2
Record name Tetrafluorosuccinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluorosuccinonitrile
Reactant of Route 2
Tetrafluorosuccinonitrile
Reactant of Route 3
Tetrafluorosuccinonitrile
Reactant of Route 4
Tetrafluorosuccinonitrile
Reactant of Route 5
Tetrafluorosuccinonitrile
Reactant of Route 6
Tetrafluorosuccinonitrile

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